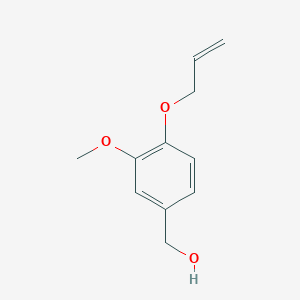

3-Methoxy-4-(2-propenyloxy) benzenemethanol

Cat. No. B8813355

Key on ui cas rn:

86534-11-4

M. Wt: 194.23 g/mol

InChI Key: FNSLUZHVYUWUGY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08470587B2

Procedure details

Acetone (107.5 mL), vanillyl alcohol (25 g, 0.163 mol), and allyl bromide (15.8 mL, 0.183 mol) were added to a 250 mL, round-bottomed flask and stirred until homogeneous. Potassium carbonate (22.5 g, 0.163 mol) was then added slowly, which briefly gave a light pink color that indicated deprotonation of the phenol. The mixture was heated at 60° C. overnight. The reaction was monitored by TLC using 10% acetone in CH2Cl2 as eluent. Upon completion, the reaction mixture was allowed to cool to rt with stirring. The acetone was removed under vacuum, yielding a white residue. CH2Cl2 (200 mL) and H2O (200 mL) were added to redissolve the residue and transferred to a separatory funnel. The aqueous layer was removed and the organic layer was washed with 1 M NaOH (3×100 mL) and saturated NaCl (1×100 mL). The organic layer was then collected, dried over MgSO4. After filtration, the solvent was removed under vacuum to afford a yellow powder. The yellow powder was redissolved in EtOAc (250 mL), which was subsequently removed under vacuum (in order to remove excess allyl bromide) to afford the product as a fine, white powder (30.0 g, 93% yield). 1H NMR δ=6.94 (s, 1H), 6.86 (s, 2H), 6.09 (multi, 1H), 5.42 (dd, J1=20, J2=1.5, 1H), 5.30 (dd, J1=20, J2=1.5, 1H), 4.63 (d, J=3.6, 2H), 4.62 (d, J=5, 2H), 3.89 (s, 3H), 1.57 (t, J=6, 1H).

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+].C1(O)C=CC=CC=1>CC(C)=O.C(Cl)Cl.CCOC(C)=O.O>[CH3:6][O:5][C:4]1[CH:3]=[C:2]([CH2:1][OH:11])[CH:10]=[CH:9][C:7]=1[O:8][CH2:14][CH:13]=[CH2:12] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

22.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Six

Step Seven

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(OC)=C(O)C=C1)O

|

|

Name

|

|

|

Quantity

|

15.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)Br

|

|

Name

|

|

|

Quantity

|

107.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred until homogeneous

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which briefly gave a light pink color that

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to rt

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acetone was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding a white residue

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to redissolve the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was removed

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with 1 M NaOH (3×100 mL) and saturated NaCl (1×100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was then collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a yellow powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

which was subsequently removed under vacuum (in order to remove excess allyl bromide)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C=CC1OCC=C)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: PERCENTYIELD | 93% | |

| YIELD: CALCULATEDPERCENTYIELD | 94.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |